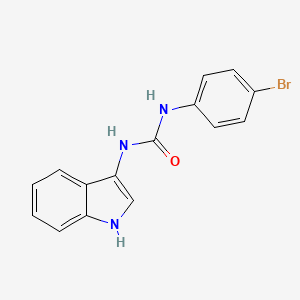
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea, also known as BI-2536, is a small molecule inhibitor that is used in scientific research. It is a potent inhibitor of Polo-like kinase 1 (Plk1), a protein kinase that plays a critical role in cell division. BI-2536 has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea works by inhibiting the activity of Plk1, which is required for proper cell division. Plk1 is involved in several stages of cell division, including the formation of the mitotic spindle and the separation of chromosomes. By inhibiting Plk1, 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea prevents the proper formation of the mitotic spindle and the separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is its potency as a Plk1 inhibitor. It has been shown to be more effective than other Plk1 inhibitors in inhibiting the growth of cancer cells. However, one limitation of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Another area of interest is the investigation of the combination of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea with other anti-cancer agents, such as chemotherapy drugs. Additionally, the use of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea in combination with immunotherapy is an area of active research. Finally, the development of more water-soluble forms of 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea would be beneficial for its use in experiments.
Synthesis Methods
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-bromophenylhydrazine with 1H-indole-3-carboxaldehyde to form 1-(4-bromophenyl)-3-(1H-indol-3-yl)hydrazine. This intermediate is then reacted with di-tert-butyl dicarbonate to form the corresponding carbamate. The final step involves the reaction of the carbamate with 1,3-diaminopropane to form 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea.
Scientific Research Applications
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been extensively studied in scientific research due to its ability to inhibit Plk1. Plk1 is a key regulator of cell division and is overexpressed in many types of cancer. 1-(4-bromophenyl)-3-(1H-indol-3-yl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHWJVYRTNIMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

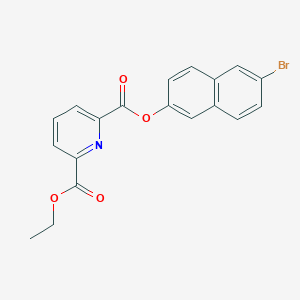
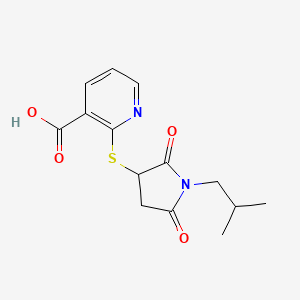
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2615339.png)
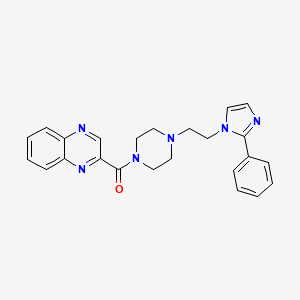
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2615343.png)
![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)

![1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2615347.png)
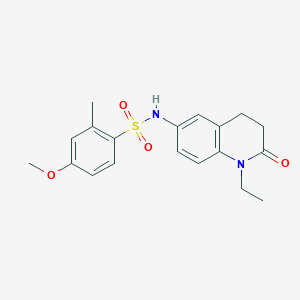
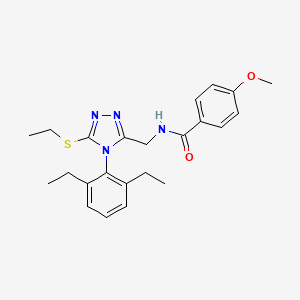
![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)

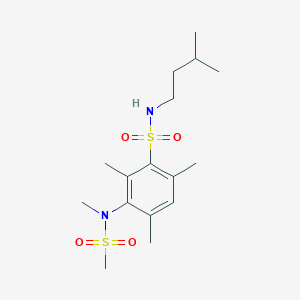
![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/no-structure.png)